3-Tert-butyl-5-fluorophenol
Description
3-Tert-butyl-5-fluorophenol is a substituted phenol derivative featuring a tert-butyl group at the 3-position and a fluorine atom at the 5-position of the aromatic ring. This compound is of interest in synthetic organic chemistry and materials science due to its structural motifs, which are common in pharmaceuticals, agrochemicals, and advanced polymers.
Properties
Molecular Formula |
C10H13FO |
|---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-tert-butyl-5-fluorophenol |
InChI |
InChI=1S/C10H13FO/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6,12H,1-3H3 |
InChI Key |
DEELGUXNPLNDAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-fluorophenol can be achieved through several methods. One common approach involves the use of a copper catalyst in the presence of an alkali to facilitate the reaction between bromofluorobenzene and tert-butylphenol . The reaction conditions typically include elevated temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-fluorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The fluorine atom and tert-butyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Tert-butyl-5-fluorophenol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-fluorophenol involves its interaction with various molecular targets and pathways. The phenolic group can form hydrogen bonds and participate in electron transfer reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect biological processes and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
3-tert-Butylphenyl Trifluoromethanesulfonate
- Structure: Contains a tert-butyl group at the 3-position but replaces the 5-fluorophenol group with a trifluoromethanesulfonate (triflate) moiety.
- Key Properties :
- Molecular Weight: 282.28 g/mol (C₁₁H₁₃F₃O₃S).
- Reactivity: The triflate group is a superior leaving group, making this compound highly reactive in nucleophilic substitution or cross-coupling reactions.
- Applications: Widely used in palladium-catalyzed reactions for constructing complex aromatic systems, as seen in for synthesizing trifluoropropyl-substituted furopyridines .
- Contrast with 3-Tert-butyl-5-fluorophenol: The phenolic -OH group in this compound enables hydrogen bonding and acidity (pKa ~10), whereas the triflate group is non-acidic and facilitates electrophilic chemistry.
3-(4-Tert-butylphenyl)-5-((3-Fluorobenzyl)thio)-4H-1,2,4-Triazol-4-amine
- Structure : Incorporates a tert-butylphenyl group and a fluorobenzylthio side chain on a triazole ring.
- Applications: Triazole derivatives are prevalent in medicinal chemistry; this compound may act as a kinase inhibitor or antimicrobial agent, though specific data are unavailable .
- Contrast: Unlike the phenol derivative, this compound’s triazole core and thioether linkage suggest divergent reactivity and target interactions.
tert-Butyl 3-(2-(4-Fluorophenyl)-3-(Methylcarbamoyl)-6-(3,3,3-Trifluoropropyl)Furo[2,3-b]Pyridin-5-yl)Benzoate
- Structure : Features tert-butyl esters, fluorophenyl, and trifluoropropyl groups on a fused furopyridine scaffold.
- Key Properties :
- Synthesis: Prepared via Pd-catalyzed coupling (e.g., trifluoropropane-1-trifluoroborate), highlighting the utility of tert-butyl esters as protecting groups in multistep syntheses .
- Applications: Likely a precursor for bioactive molecules, given the prevalence of fluorinated and tert-butyl motifs in drug candidates.
- Contrast: The benzoate ester and fused heterocycle differentiate it from this compound, which lacks such complexity.
[2-tert-Butyl-5-Methyl-4-(2-Nitrophenyl)Sulfanylpyrazol-3-yl] 3-Fluorobenzoate
- Structure : Combines tert-butyl, fluorobenzoate, and nitrophenylsulfanyl groups on a pyrazole ring.
- Key Properties :
- Molecular Weight: 485.5 g/mol (C₂₃H₂₂FN₃O₄S).
- Reactivity: The nitro group may facilitate reduction reactions, while the fluorobenzoate ester contributes to lipophilicity.
- Contrast: The pyrazole backbone and ester functionality contrast with the phenolic structure of this compound, suggesting differences in solubility and metabolic stability .
Data Tables
Table 1. Structural and Physical Properties of Compared Compounds
Table 2. Reactivity and Stability Comparison
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity in aryl rings, aiding in Suzuki-Miyaura couplings (e.g., ) .
- Synthetic Utility: Triflate and ester derivatives () are pivotal in multistep syntheses, whereas phenolic derivatives may serve as intermediates or hydrogen-bond donors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
